N-(4-amino-6-oxo-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
This compound features a 1,6-dihydropyrimidin-5-yl core with a 4-amino-6-oxo substitution pattern. Key structural elements include:
- Thioether linkage: A sulfur atom bridges the pyrimidine ring and a 2-oxoethyl group.
- Trifluoromethylphenyl moiety: A 4-(trifluoromethyl)phenyl group attached via an amide bond, enhancing lipophilicity and metabolic stability.
- 3,4-Difluorobenzamide: A difluorinated aromatic carboxamide at the 5-position of the pyrimidine, likely influencing electronic properties and binding interactions.
Properties
CAS No. |
888427-10-9 |
|---|---|
Molecular Formula |
C20H14F5N5O3S |
Molecular Weight |
499.42 |
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H14F5N5O3S/c21-12-6-1-9(7-13(12)22)17(32)28-15-16(26)29-19(30-18(15)33)34-8-14(31)27-11-4-2-10(3-5-11)20(23,24)25/h1-7H,8H2,(H,27,31)(H,28,32)(H3,26,29,30,33) |
InChI Key |
AZZPHQSOVZAQQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-6-oxo-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 469.5 g/mol. Its structure includes a pyrimidinone ring, a thioether linkage, and a trifluoromethyl group, which are believed to enhance its biological activity by influencing its interaction with biological targets .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against the MCF-7 breast cancer cell line with IC50 values suggesting moderate potency .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
| Enzyme | IC50 Value (μM) | Reference |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 10.4 | |
| Lipoxygenase (LOX) | 7.7 | |
| Acetylcholinesterase (AChE) | 18.1 |
These findings suggest that the compound may possess anti-inflammatory properties through the inhibition of COX and LOX enzymes, which are involved in inflammatory processes.
Antioxidant Activity
The compound's antioxidant potential has also been assessed. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. The presence of the trifluoromethyl group is particularly noteworthy as it enhances electron-withdrawing properties, potentially increasing the compound's ability to scavenge free radicals.
Molecular docking studies have provided insights into the mechanism of action of N-(4-amino-6-oxo-2... This compound appears to interact with key residues in target enzymes through hydrogen bonding and hydrophobic interactions, particularly involving the fluorine atoms of the trifluoromethyl group . These interactions may contribute to its observed biological activities.
Synthesis
The synthesis of N-(4-amino-6-oxo-2... typically involves multi-step organic reactions which include:
- Formation of the pyrimidinone ring.
- Introduction of the thioether linkage.
- Functionalization with trifluoromethyl and difluorobenzamide groups.
This complexity highlights the challenges in developing this compound for therapeutic use but also underscores its potential as a lead compound in drug discovery.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of this compound in various biological assays:
- Anticancer Studies : In vitro assays demonstrated that N-(4-amino...) significantly inhibited cell growth in cancer cell lines compared to control groups.
- Enzyme Inhibition Assays : The compound was tested against COX and LOX enzymes showing promising results indicative of anti-inflammatory potential.
- Cytotoxicity Tests : The cytotoxic effects were measured against multiple cell lines, revealing a dose-dependent response.
Scientific Research Applications
Antiviral Activity
Recent studies indicate that derivatives of pyrimidine compounds, including N-(4-amino...) variants, exhibit antiviral properties by inhibiting viral replication mechanisms. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy against viruses such as HIV and influenza .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example:
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| N-(4-amino...) | Staphylococcus aureus | 66 |
| N-(4-amino...) | Escherichia coli | 50 |
| N-(4-amino...) | Pseudomonas aeruginosa | 75 |
These results suggest that structural modifications can enhance antibacterial activity, particularly against resistant strains .
Enzyme Inhibition
N-(4-amino...) has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for related compounds indicate strong inhibitory effects, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of N-(4-amino...) is closely tied to its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing capacity, improving binding affinity to biological targets.
- Pyrimidine Ring Modifications : Altering positions on the pyrimidine ring can lead to variations in potency and selectivity against different targets .
Antiviral Screening
A focused study screened various pyrimidine derivatives for their antiviral properties against HIV. Modifications in the chemical structure led to increased potency by up to 2.5-fold compared to standard treatments.
Antimicrobial Efficacy
In another investigation, a series of pyrimidine-based compounds were evaluated against bacterial strains. Specific substitutions were found to enhance antibacterial activity significantly, particularly against resistant strains .
Enzyme Inhibition Studies
Molecular docking simulations revealed that N-(4-amino...) could effectively bind to AChE with favorable interaction energies, indicating its potential as a therapeutic agent for cognitive disorders .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound shares structural motifs with several heterocyclic systems, including thieno[2,3-d]pyrimidines and substituted acetamides. Below is a comparative analysis:
Electronic and Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-CF₃ analogs, enhancing membrane permeability .
- Steric Effects : Analogs with ethyl/methyl substitutions (e.g., 577962-34-6) exhibit reduced conformational flexibility, which may limit binding pocket accommodation .
Research Implications and Limitations
- Advantages : The combination of fluorination and a rigid pyrimidine core positions the target compound as a promising candidate for in vitro screening against cancer or inflammatory targets.
- Challenges : Synthetic complexity (e.g., introducing CF₃ and thioether groups) may limit scalability compared to simpler analogs .
- Contradictions: Despite electronic similarities (isovalency ), structural differences (e.g., thieno vs. dihydropyrimidine cores) may lead to divergent pharmacological profiles.
Q & A
Advanced Research Question
- Continuous Flow Synthesis : Reduces side reactions (e.g., hydrolysis of the trifluoromethyl group) by maintaining precise residence times (5–10 min) and temperatures (70°C) .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve enantiomeric purity (>99% ee) .
- DoE (Design of Experiments) : Apply factorial design to optimize solvent ratios (e.g., DMF:THF) and reagent stoichiometry for maximal yield (reported yields: 60–75%) .
How can biological activity be systematically evaluated?
Advanced Research Question
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays (IC₅₀ < 1 µM reported for analogs) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) with IC₅₀ values compared to structural analogs .
- Target Identification : Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD) to protein targets like HSP90 .
Data Conflict Resolution : Replicate assays under standardized conditions (e.g., 37°C, 5% CO₂) and validate via orthogonal methods (e.g., Western blot for protein target modulation) .
How to resolve contradictions in reported biological data for analogs?
Advanced Research Question
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., pyrimidine analogs show 10-fold variability due to assay protocols) .
- Structural Dynamics : Perform MD simulations (AMBER/CHARMM) to assess conformational stability of the trifluoromethyl group in binding pockets .
- Experimental Validation : Synthesize disputed analogs and test under uniform conditions to isolate variables (e.g., solvent effects) .
What approaches guide structure-activity relationship (SAR) studies?
Advanced Research Question
- Core Modifications : Substitute the pyrimidinone ring with triazine or quinazoline cores to assess potency changes .
- Functional Group Swapping : Replace the trifluoromethyl group with cyano or nitro groups to evaluate hydrophobic/hydrophilic balance .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the pyrimidine N1 position) .
Key Finding : Analogs with bulkier substituents (e.g., 4-chlorophenyl) show reduced solubility but improved target binding .
Which analytical techniques assess purity and stability?
Basic Research Question
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities (<0.5% threshold) .
- DSC (Differential Scanning Calorimetry) : Monitor thermal decomposition (>200°C indicates stable crystalline form) .
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile groups (e.g., thioether cleavage) .
How to address solubility and formulation challenges?
Advanced Research Question
- Co-Solvent Systems : Test PEG-400/water mixtures to enhance solubility (>5 mg/mL required for in vivo dosing) .
- Nanoparticulate Formulations : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability in pharmacokinetic studies .
- Salt Formation : Screen with counterions (e.g., sodium pivalate) to stabilize the amorphous form .
What in vivo models are suitable for pharmacokinetic profiling?
Advanced Research Question
- Rodent Studies : Administer IV (5 mg/kg) and oral (20 mg/kg) doses to calculate bioavailability (F > 30% target) .
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., glucuronide conjugates) in plasma .
- Tissue Distribution : Autoradiography with ¹⁴C-labeled compound to assess accumulation in target organs (e.g., liver, tumors) .
How to investigate degradation pathways under stress conditions?
Advanced Research Question
- LC-HRMS : Identify degradation products (e.g., oxidation of the thioether to sulfoxide) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life (t₉₀ > 24 months at 25°C) .
- Stabilization Strategies : Add antioxidants (e.g., BHT) or lyophilize the compound to mitigate hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
